molecular formula C20H15N3O2 B10856939 methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate

methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate

Cat. No.: B10856939
M. Wt: 329.4 g/mol
InChI Key: GZHRICWZECSYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BSc5367 is a potent inhibitor of the NIMA-related protein kinase Nek1. This kinase is crucially involved in cell cycle regulation, DNA repair, and microtubule regulation. Dysfunctions of Nek1 play key roles in diseases such as amyotrophic lateral sclerosis, polycystic kidney disease, and several types of radiotherapy-resistant cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BSc5367 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents and catalysts to achieve high purity and yield .

Industrial Production Methods

Industrial production of BSc5367 follows stringent protocols to ensure consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

BSc5367 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

BSc5367 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of Nek1 and its role in various chemical processes.

    Biology: Helps in understanding the cellular processes regulated by Nek1, including cell cycle and DNA repair.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like amyotrophic lateral sclerosis, polycystic kidney disease, and certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting Nek1 .

Mechanism of Action

BSc5367 exerts its effects by inhibiting the activity of Nek1. This inhibition disrupts the normal functions of Nek1, leading to alterations in cell cycle regulation, DNA repair, and microtubule dynamics. The molecular targets and pathways involved include the phosphorylation of specific substrates by Nek1, which are crucial for its regulatory functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BSc5367 is unique due to its high potency and specificity for Nek1, with an IC50 value of 11.5 nM. This makes it a valuable tool for studying Nek1-related processes and developing targeted therapies .

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate

InChI

InChI=1S/C20H15N3O2/c1-25-20(24)14-5-2-4-13(8-14)16-9-17-18(12-23-19(17)22-11-16)15-6-3-7-21-10-15/h2-12H,1H3,(H,22,23)

InChI Key

GZHRICWZECSYJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC3=C(NC=C3C4=CN=CC=C4)N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.